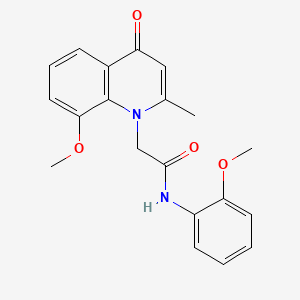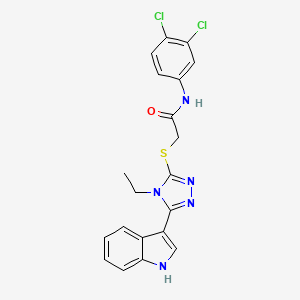
N'-(4-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would include a benzothiazole ring, a carbohydrazide group, and a chlorine atom. The presence of these functional groups could influence the compound’s reactivity and properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a benzothiazole ring might confer aromaticity, while the chlorine atom might make the compound more electrophilic .Wissenschaftliche Forschungsanwendungen
Synthetic Applications and Chemical Properties
Benzothiazole derivatives, including compounds structurally related to N'-(4-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide, have been extensively explored for their synthetic applications. These compounds are synthesized through various chemical reactions, demonstrating a wide range of biological activities. For instance, the synthesis and biological activity assessment of heterocyclic compounds containing the benzothiophene moiety, where 3-Chloro-1-benzothiophene-2-carbonylchloride reacts with hydrazine hydrate to give carbohydrazide, showcase the compound's potential in producing biologically active molecules with antimicrobial, analgesic, and anthelmintic activities (Naganagowda et al., 2011).
Antimicrobial Activity
The antimicrobial properties of benzothiazole derivatives are significant in the realm of scientific research. These compounds have been synthesized and evaluated for their efficacy against various microbial strains. For example, new 2-substituted benzothiazole derivatives synthesized by refluxing benzothiazolyl carboxyhydrazide with different aryl acids in phosphoryl chloride have shown notable antimicrobial activity, highlighting the therapeutic potential of such compounds (Rajeeva et al., 2009).
Anticancer Applications
Research on benzothiazole derivatives also extends into anticancer applications. The structural modification and synthesis of new benzothiazole acylhydrazones have been explored for their potential as anticancer agents, with studies revealing that various substitutions on the benzothiazole scaffold can modulate antitumor properties, suggesting a promising avenue for the development of novel anticancer therapies (Osmaniye et al., 2018).
Corrosion Inhibition
Beyond biomedical applications, benzothiazole derivatives have been investigated for their utility in corrosion inhibition, offering protective measures for metals against corrosion. Experimental and theoretical studies have identified benzothiazole compounds as effective corrosion inhibitors for carbon steel in acidic environments, with high inhibition efficiencies and stability, making them suitable for industrial applications (Hu et al., 2016).
Wirkmechanismus
The mechanism of action would depend on the intended use of the compound. For example, many benzothiazoles exhibit antimicrobial or anticancer activity, and their mechanisms of action often involve interaction with biological macromolecules.
Eigenschaften
IUPAC Name |
N'-(4-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN4OS2/c16-8-4-3-7-11-12(8)18-15(23-11)20-19-13(21)14-17-9-5-1-2-6-10(9)22-14/h1-7H,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRJPUGRQMEKLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NNC3=NC4=C(S3)C=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{3-[7-(3-nitrophenyl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenyl}methanesulfonamide](/img/structure/B2435839.png)



![Methyl 4-(2-((3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)amino)-2-oxoacetamido)benzoate](/img/structure/B2435846.png)
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1-naphthamide](/img/structure/B2435847.png)

![N-(3,5-dimethylphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2435850.png)
![[(2R,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxan-3-yl]methanol](/img/structure/B2435852.png)
![N-(furan-2-ylmethyl)-2-((4-oxo-3-phenyl-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2435854.png)




